Cas no 1188052-43-8 (4,6-Difluorobenzo[d]thiazol-2-ol)

4,6-Difluorobenzo[d]thiazol-2-ol structure
1188052-43-8 structure
商品名:4,6-Difluorobenzo[d]thiazol-2-ol
CAS番号:1188052-43-8
MF:C7H3NOF2S
メガワット:187.16662
CID:855060
PubChem ID:53412777

4,6-Difluorobenzo[d]thiazol-2-ol 化学的及び物理的性質

名前と識別子

    • 4,6-Difluorobenzo[d]thiazol-2-ol
    • 4,6-difluoro-3H-1,3-benzothiazol-2-one
    • 4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-OL
    • DB-348950
    • 4,6-DIFLUORO-2-HYDROXYBENZOTHIAZOLE
    • AKOS006326467
    • 1188052-43-8
    • インチ: InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)
    • InChIKey: UVVMWZXUZVJKFZ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C2C(=C1F)NC(=O)S2)F

計算された属性

  • せいみつぶんしりょう: 186.99034122g/mol
  • どういたいしつりょう: 186.99034122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 54.4Ų

4,6-Difluorobenzo[d]thiazol-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1759626-250mg
4,6-Difluorobenzo[d]thiazol-2(3h)-one
1188052-43-8 97%
250mg
¥10258.00 2024-08-09

4,6-Difluorobenzo[d]thiazol-2-ol 関連文献

4,6-Difluorobenzo[d]thiazol-2-olに関する追加情報

Introduction to 4,6-Difluorobenzo[d]thiazol-2-ol (CAS No: 1188052-43-8)

4,6-Difluorobenzo[d]thiazol-2-ol, identified by the Chemical Abstracts Service Number (CAS No) 1188052-43-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole family, a structural motif widely recognized for its biological activity and versatility in drug design. The presence of fluorine substituents at the 4 and 6 positions enhances its electronic properties and potential interactions with biological targets, making it a valuable scaffold for further chemical modification and exploration.

The benzothiazole core is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of fluorine atoms into the benzothiazole ring system can modulate these activities by influencing both the electronic distribution and steric environment of the molecule. Specifically, the electron-withdrawing nature of fluorine can enhance the reactivity of certain functional groups, while its steric bulk can affect binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives as therapeutic agents. Among these derivatives, 4,6-Difluorobenzo[d]thiazol-2-ol has emerged as a promising candidate due to its unique structural features. The compound’s ability to interact with various biological receptors and enzymes has been explored in several preclinical studies. For instance, its derivatives have shown potential in inhibiting kinases involved in cancer progression, as well as in modulating immune responses.

The synthesis of 4,6-Difluorobenzo[d]thiazol-2-ol typically involves multi-step organic reactions that require careful selection of reagents and reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. The introduction of fluorine atoms at the 4 and 6 positions is particularly challenging but can be accomplished using electrophilic or nucleophilic fluorinating agents. The resulting compound is then subjected to further functionalization to explore its pharmacological potential.

One of the most compelling aspects of 4,6-Difluorobenzo[d]thiazol-2-ol is its versatility in drug design. Researchers have utilized this scaffold to develop molecules with enhanced potency and selectivity against specific disease targets. For example, derivatives of this compound have been investigated for their ability to inhibit Janus kinases (JAKs), which play a crucial role in inflammatory diseases such as rheumatoid arthritis. The fluorine substituents are believed to improve binding affinity by optimizing interactions with the JAK active site.

Moreover, the pharmacokinetic properties of 4,6-Difluorobenzo[d]thiazol-2-ol have been thoroughly evaluated in preclinical studies. These studies indicate that the compound exhibits favorable solubility and metabolic stability, which are critical factors for its potential clinical application. Additionally, its bioavailability has been assessed through various models, suggesting that it could be an effective candidate for oral administration.

The toxicological profile of 4,6-Difluorobenzo[d]thiazol-2-ol has also been examined to ensure safety for further development. Preliminary toxicity studies have shown that the compound is well-tolerated at moderate doses, although further investigation is needed to fully understand its long-term effects. These studies provide a foundation for future clinical trials aimed at evaluating its therapeutic efficacy in human populations.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 4,6-Difluorobenzo[d]thiazol-2-ol. Molecular modeling techniques allow researchers to predict how different modifications to the benzothiazole core will affect its biological activity. This approach has led to the identification of novel derivatives with improved pharmacological properties. For instance, computational studies have suggested that introducing additional fluorine atoms or other heteroatoms could enhance binding affinity to target proteins.

The role of 4,6-Difluorobenzo[d]thiazol-2-ol in addressing unmet medical needs remains an active area of research. Ongoing studies are focused on expanding its therapeutic applications beyond cancer and inflammation. For example, researchers are exploring its potential as an antiviral agent against emerging pathogens. The compound’s unique structural features make it an attractive candidate for developing broad-spectrum antiviral drugs that can combat multiple strains of viruses.

In conclusion,4,6-Difluorobenzo[d]thiazol-2-ol (CAS No: 1188052-43-8) represents a significant advancement in pharmaceutical chemistry due to its promising biological activities and synthetic feasibility. Its role as a scaffold for developing novel therapeutic agents continues to be explored in both academic and industrial settings. As research progresses,4,6-Difluorobenzo[d]thiazol-2-ol holds great potential for contributing to the development of new treatments for various diseases.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD